methyl 4-((2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Description

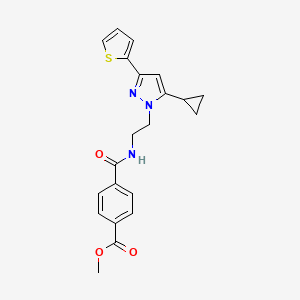

Methyl 4-((2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a pyrazole-based benzoate ester featuring a cyclopropyl substituent at the pyrazole’s 5-position and a thiophen-2-yl group at the 3-position. The pyrazole core is linked via an ethylcarbamoyl bridge to a methyl benzoate moiety. Structural characterization of such molecules often employs crystallographic tools like SHELX programs .

Properties

IUPAC Name |

methyl 4-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-27-21(26)16-8-6-15(7-9-16)20(25)22-10-11-24-18(14-4-5-14)13-17(23-24)19-3-2-12-28-19/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXZVBUAJNELES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS Number: 1797672-12-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3S, with a molecular weight of 395.5 g/mol. The compound features a benzoate moiety linked to a carbamoyl group, which is further connected to a thiophenyl-pyrazole derivative.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O3S |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1797672-12-8 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. For example:

- MCF-7 (Breast Cancer) : The compound showed an IC50 value indicating effective inhibition of cell growth.

- A549 (Lung Cancer) : Significant growth inhibition was also observed in this cell line.

The precise IC50 values for these assays are critical for comparing the efficacy of this compound with standard chemotherapeutic agents.

Case Studies and Research Findings

Several research articles have highlighted the biological potential of related compounds and their derivatives:

- Antiproliferative Effects : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 3.0 µM to over 20 µM against various cancer cell lines, indicating promising anticancer activity .

- Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with specific protein targets such as VEGFR and other kinases involved in tumor growth, further elucidating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoate derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations:

- Heterocycle Diversity : The target’s pyrazole-thiophene system differs from benzimidazole () and thiadiazole (), which may alter electronic properties and binding interactions. Thiophene’s aromaticity and sulfur atom could enhance π-stacking or metal coordination compared to benzimidazole’s hydrogen-bonding capability .

- Linker and Ester Variations : The ethylcarbamoyl linker in the target may confer metabolic stability over methoxy () or tetrafluoropropane () groups. Methyl esters (target, ) generally exhibit faster hydrolysis than ethyl esters (), affecting bioavailability .

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural parallels suggest avenues for further study:

- Activity Screening : Pyrazole-thiophene systems are understudied compared to benzimidazole or thiadiazole analogs; comparative assays could reveal unique bioactivities.

- Synthetic Optimization : Adapting Na₂S₂O₅- or iodonium-based methods () may improve the target’s synthetic yield.

- Safety Profiling : ’s thiadiazole safety data support prioritizing low-toxicity heterocycles in future designs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.